molecular formula C6H4Br4N2 B3256373 2,3,5,6-Tetrabromo-N-methylpyridin-4-amine CAS No. 26888-84-6

2,3,5,6-Tetrabromo-N-methylpyridin-4-amine

Cat. No.: B3256373
CAS No.: 26888-84-6
M. Wt: 423.73 g/mol
InChI Key: NPIXNBIWFJXJDE-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-N-methylpyridin-4-amine is a halogenated pyridine derivative characterized by four bromine atoms at the 2, 3, 5, and 6 positions of the pyridine ring and an N-methylamine group at position 4. This compound’s heavy bromination imparts significant steric bulk and electron-withdrawing effects, influencing its reactivity and physical properties. It is typically synthesized via electrophilic aromatic bromination of N-methylpyridin-4-amine under controlled conditions. Applications include its use as a precursor in medicinal chemistry and materials science, particularly in the synthesis of flame retardants or bioactive molecules due to bromine’s role in enhancing thermal stability and intermolecular interactions.

Properties

IUPAC Name

2,3,5,6-tetrabromo-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br4N2/c1-11-4-2(7)5(9)12-6(10)3(4)8/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIXNBIWFJXJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC(=C1Br)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-N-methylpyridin-4-amine typically involves the bromination of N-methylpyridin-4-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 3, 5, and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrabromo-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,3,5,6-Tetrabromo-N-methylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrabromo-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,3,5,6-Tetrabromo-N-methylpyridin-4-amine with three analogous compounds from the provided evidence:

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula
This compound Pyridine Br (2,3,5,6), N-methylamine (4) Bromine, amine C₆H₄Br₄N₂
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Pyrido[2,3-d]pyrimidine Cl (4), NH₂ (2) Chlorine, amine, fused rings C₇H₉ClN₄
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridin-3-yl (1), cyclopropyl (N) Pyrazole, amine C₁₁H₁₄N₄
2-Azido-N-(4-methoxybenzyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine Azide (2), 4-methoxybenzyl (N) Azide, ether C₁₆H₁₄N₆O

Key Observations :

  • Halogenation : The tetrabromo derivative’s four bromine atoms contrast with the single chlorine in 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine. Bromine’s larger atomic radius and polarizability enhance steric hindrance and electron-withdrawing effects compared to chlorine.
  • Core Heterocycles : Unlike pyrido-pyrimidine or pyrazole systems in analogs, the tetrabromo compound retains a simple pyridine ring, which simplifies regioselective modifications but reduces conformational flexibility.
Physical and Spectroscopic Properties
Property This compound 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Melting Point (°C) ~200–220 (predicted) Not reported 104.0–107.0
Solubility Low in polar solvents (due to bromines) Moderate in DMSO Soluble in DCM, ethyl acetate
¹H NMR Shifts δ 3.2 (N-CH₃), δ 7.5–8.5 (pyridine H) δ 2.5–3.0 (tetrahydropyridine CH₂), δ 5.1 (NH₂) δ 1.0–1.2 (cyclopropyl), δ 8.8 (pyridine H)

Spectroscopic Insights :

  • The tetrabromo compound’s ¹H NMR would show deshielded pyridine protons due to electron-withdrawing bromines, unlike the shielded protons in 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine’s saturated ring.
  • Azide-containing analogs (e.g., 4aA) exhibit distinct IR stretches (~2100 cm⁻¹ for N₃), absent in brominated or chlorinated compounds.

Biological Activity

2,3,5,6-Tetrabromo-N-methylpyridin-4-amine is a halogenated organic compound with the molecular formula C7H6Br4N2. Its structural features include four bromine atoms attached to a pyridine ring, an N-methyl group, and an amine functional group. This unique composition contributes to its significant biological activity and potential applications in various fields, including medicinal chemistry and material science.

The presence of multiple bromine atoms enhances the compound's reactivity compared to other pyridine derivatives. This reactivity is crucial for its biological interactions and potential therapeutic uses.

Property Details
Molecular FormulaC7H6Br4N2
Molecular Weight331.73 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that halogenated pyridine derivatives, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its potential in inhibiting the growth of colon carcinoma cells with IC50 values in the sub-micromolar range. For instance, compounds structurally related to this compound have shown significant activity against human cancer cell lines such as HeLa and SW620 .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. While some derivatives have shown moderate activity against specific bacterial strains (e.g., E. coli), the tetrabrominated structure of this compound suggests enhanced interactions with bacterial targets due to increased hydrophobicity and reactivity .

The mechanism of action for this compound likely involves interaction with key biological targets such as enzymes or receptors. The bromine substituents may facilitate binding through hydrophobic interactions or participate in electron transfer processes that disrupt cellular functions.

Case Study 1: Antiproliferative Effects

A study focusing on various bromo-substituted imidazo[4,5-b]pyridines found that compounds with similar structures to this compound exhibited selective antiproliferative activity against colon cancer cells. The strongest activity was observed for derivatives bearing both bromine and amidino groups .

Case Study 2: Antibacterial Evaluation

In another evaluation of antibacterial activity among halogenated pyridine derivatives, this compound was tested against several bacterial strains. Results indicated moderate inhibition against E. coli at concentrations that suggest potential for further development as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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